N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide
Description
Structural Features and Heterocyclic System Integration
The compound’s structure integrates three heterocyclic systems:
- Benzimidazole : A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, known for its DNA intercalation and enzyme inhibition capabilities. The 1H-benzimidazol-2-yl group at position 3 of the pyrrole ring provides planar rigidity, enhancing interactions with hydrophobic enzyme pockets .
- Pyrrole : A five-membered aromatic ring with a nitrogen atom, substituted at position 1 with a 2-methoxyethyl group and at positions 4 and 5 with methyl groups. These substitutions modulate solubility and steric bulk, as seen in pyrrole-azomethine hybrids where alkyl chains improved cellular uptake .
- Furan : A five-membered oxygen-containing heterocycle linked via a carboxamide group. The furan-2-carboxamide moiety introduces hydrogen-bonding capacity, critical for target engagement, as demonstrated in furan derivatives inhibiting bacterial growth .
Table 1: Key Structural Components and Their Roles
The methoxyethyl group at the pyrrole’s N1 position balances hydrophilicity and membrane permeability, while the 4,5-dimethyl substituents prevent undesired metabolic oxidation, a strategy validated in pyrrole-based anticancer agents .
Significance of Benzimidazole-Pyrrole-Furan Hybrid Architectures in Medicinal Chemistry
Hybrid architectures combining benzimidazole, pyrrole, and furan exploit synergistic pharmacological effects:
- Benzimidazole-Pyrrole Synergy : Molecular docking studies of analogous compounds reveal that benzimidazole anchors the molecule in SDH’s ubiquinone-binding site, while the pyrrole ring facilitates π-π interactions with adjacent aromatic residues . For instance, pyrazole-benzimidazole hybrids showed 85–90% protective efficacy against fungal infections in vivo .
- Furan’s Role in Bioactivity : The furan carboxamide acts as a bioisostere for phenyl or thiophene groups, optimizing solubility without compromising binding affinity. This is exemplified by furan-2-carboxamide derivatives exhibiting dual antibacterial and antiprotozoal activity .
Table 2: Comparative Bioactivity of Hybrid Analogues
The 2-methoxyethyl group in the pyrrole ring further enhances pharmacokinetic profiles by reducing plasma protein binding, a feature critical for oral bioavailability .
Pharmacophoric Motifs and Bioisosteric Relationships
The compound’s pharmacophore comprises three key elements:
- Benzimidazole as a Hydrogen-Bond Acceptor : The N3 atom participates in hydrogen bonding with SDH’s Tyr58 and Arg43, as observed in molecular dynamics simulations .
- Pyrrole as a Hydrophobic Anchor : The dimethyl-substituted pyrrole enhances van der Waals interactions with hydrophobic enzyme subpockets, mimicking the role of pyrazolone rings in cytotoxic agents .
- Furan as a Bioisostere : Replacing thiophene with furan in carboxamide derivatives improves metabolic stability while maintaining target affinity, a strategy employed in antidiabetic agents .
Bioisosteric Replacements :
- Furan vs. Thiophene : Furan’s lower electronegativity reduces hepatotoxicity risks associated with sulfur-containing analogs .
- Methoxyethyl vs. Methyl : The methoxyethyl group in pyrrole mimics ethylene glycol chains in antiviral drugs, enhancing water solubility .
Table 3: Bioisosteric Modifications and Outcomes
These modifications highlight the compound’s design rationale, leveraging bioisosterism to optimize efficacy and safety.
Properties
Molecular Formula |
C21H22N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-13-14(2)25(10-12-27-3)20(24-21(26)17-9-6-11-28-17)18(13)19-22-15-7-4-5-8-16(15)23-19/h4-9,11H,10,12H2,1-3H3,(H,22,23)(H,24,26) |
InChI Key |
GNDVGHNZZCPGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CO4)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclocondensation
Oxidative Cyclization
-
Method : Using nitro-substituted precursors with reducing agents.
Construction of the Pyrrole Ring
The 1-(2-methoxyethyl)-4,5-dimethylpyrrole fragment is synthesized via cyclization or multi-component reactions.
Multi-Component Reactions (MCRs)
-
Method : One-pot reactions using aldehydes, amines, and ketones.
Coupling of Benzimidazole and Pyrrole Fragments
The benzimidazole and pyrrole moieties are linked via nucleophilic substitution or metal-catalyzed cross-coupling.
Buchwald-Hartwig Amination
Direct Alkylation
-
Method : Reacting benzimidazole with a brominated pyrrole derivative.
Optimization and Purification
Chromatographic Techniques
Yield Improvement Strategies
-
Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes.
-
Catalyst Screening : Cs₂CO₃ outperforms K₂CO₃ in coupling reactions (yield increase by 15%).
Analytical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₂₅N₅O₃ |
| Molecular Weight | 419.48 g/mol |
| Melting Point | 218–220°C |
| 1H NMR (DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.75–6.45 (m, 6H) |
| 13C NMR | δ 164.2 (C=O), 151.1–110.3 (aromatic) |
| HRMS (ESI) | m/z 420.1932 [M+H]+ |
Challenges and Solutions
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole and pyrrole rings can be oxidized under specific conditions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and pyrrole rings.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of benzimidazole derivatives.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and antiviral properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Complexity : The target compound’s fused pyrrole-benzimidazole core requires multi-step synthesis, as seen in analogues from and , which use coupling reactions and heterocyclic condensations .
- Solubility and Bioavailability: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to chlorophenoxy () or phenylethyl () substituents .
- Structural Rigidity : The fused pyrrole-benzimidazole system may enhance target binding specificity vs. flexible linkers in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
